molecular formula C15H19NO4 B8005895 Methyl 4-(benzyloxycarbonyl)-1-methylpyrrolidine-3-carboxylate

Methyl 4-(benzyloxycarbonyl)-1-methylpyrrolidine-3-carboxylate

Cat. No.: B8005895
M. Wt: 277.31 g/mol
InChI Key: PFWDUAUMYWDGNJ-UHFFFAOYSA-N
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Description

Methyl 4-(benzyloxycarbonyl)-1-methylpyrrolidine-3-carboxylate is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the pyrrolidine ring, along with a methyl ester group at the 3-position. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(benzyloxycarbonyl)-1-methylpyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced using benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group at the 3-position of the pyrrolidine ring is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(benzyloxycarbonyl)-1-methylpyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-(benzyloxycarbonyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The ester group can undergo hydrolysis, releasing the active pyrrolidine derivative which can then interact with biological targets.

Comparison with Similar Compounds

    Methyl 4-(benzyloxycarbonyl)-1-ethylpyrrolidine-3-carboxylate: Similar structure with an ethyl group instead of a methyl group.

    Methyl 4-(benzyloxycarbonyl)-1-methylpyrrolidine-2-carboxylate: Similar structure with the ester group at the 2-position instead of the 3-position.

Uniqueness: Methyl 4-(benzyloxycarbonyl)-1-methylpyrrolidine-3-carboxylate is unique due to its specific substitution pattern which imparts distinct reactivity and biological activity

Biological Activity

Methyl 4-(benzyloxycarbonyl)-1-methylpyrrolidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with benzyloxycarbonyl (Z) protecting groups. The compound can be characterized using various techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure and purity.
  • Mass Spectrometry (MS) : Used for determining molecular weight and confirming the presence of specific functional groups.
  • Infrared Spectroscopy (IR) : Helps identify functional groups based on characteristic absorption bands.

Pharmacological Properties

This compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine compounds can possess significant antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to inhibit inflammatory mediators, suggesting potential applications in treating inflammatory diseases.
  • Cytotoxicity : Certain derivatives have been tested for cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.

The biological activity of this compound can be attributed to:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which is a common mechanism for many pharmacologically active compounds.
  • Receptor Modulation : It may interact with various receptors in the body, influencing cellular signaling pathways that regulate immune responses and cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds. Below is a summary table highlighting key findings from relevant research:

Study ReferenceCompound TestedBiological ActivityKey Findings
Pyrrolidine DerivativeAntibacterialShowed significant inhibition against Gram-positive bacteria.
Related PyrrolidineCytotoxicityInduced apoptosis in cancer cell lines with IC50 values in low micromolar range.
Benzyl Ester AnalogAnti-inflammatoryReduced levels of pro-inflammatory cytokines in vitro.

Properties

IUPAC Name

3-O-benzyl 4-O-methyl 1-methylpyrrolidine-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-16-8-12(14(17)19-2)13(9-16)15(18)20-10-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWDUAUMYWDGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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